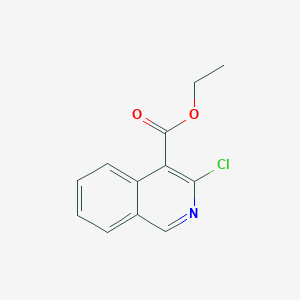

Ethyl 3-chloroisoquinoline-4-carboxylate

CAS No.:

Cat. No.: VC18308109

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO2 |

|---|---|

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | ethyl 3-chloroisoquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3 |

| Standard InChI Key | BDRATWDPTZBHJX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl |

Introduction

Chemical Structure and Molecular Properties

Ethyl 3-chloroisoquinoline-4-carboxylate features a fused bicyclic aromatic system, with the isoquinoline core comprising a benzene ring fused to a pyridine ring. The chlorine substituent at position 3 and the ethyl ester group at position 4 introduce distinct electronic and steric effects that influence reactivity and interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate can be inferred from methodologies used for analogous compounds. A representative pathway involves:

-

Formation of the Isoquinoline Core:

Cyclization reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, are commonly employed to construct the isoquinoline skeleton. For example, a benzannulation strategy using ylide intermediates has been reported for related chloroisoquinoline esters . -

Chlorination and Esterification:

-

Chlorination at position 3 may involve electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions.

-

Esterification at position 4 typically utilizes ethanol in the presence of a catalyst (e.g., sulfuric acid) to convert a carboxylic acid intermediate into the ethyl ester .

-

A modified synthesis adapted from a study on methyl 1-chloroisoquinoline-4-carboxylate involves:

-

Reaction of a benzyl bromide-derived ylide with methyl 1-chloroisoquinoline-4-carboxylate.

-

Hydrolysis and subsequent esterification with ethanol to yield the ethyl ester .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 3 and 4 requires careful control of reaction conditions.

-

Purification: Column chromatography or recrystallization is often necessary to isolate the pure product due to the formation of regioisomers .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Low in water (<1 mg/mL); soluble in organic solvents (e.g., DMSO, chloroform) |

| logP (Partition Coefficient) | Estimated ~2.5–3.0, indicating moderate lipophilicity |

| Melting Point | Not explicitly reported; likely >100°C based on analogs |

| Stability | Stable under inert storage conditions; susceptible to hydrolysis under acidic/basic conditions |

These properties suggest suitability for pharmaceutical formulation, particularly in lipid-based delivery systems.

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 1-chloroisoquinoline-4-carboxylate | Cl at position 1, COOEt at 4 | Higher dipole moment; altered receptor binding |

| 3-Chloroisoquinoline-6-carboxylic acid | Cl at 3, COOH at 6 | Increased acidity; limited cell permeability |

| Quinoline-4-carboxylate | No chlorine substituent | Reduced electrophilicity; lower bioactivity |

The 3-chloro-4-carboxylate configuration balances lipophilicity and electronic effects, enhancing drug-likeness compared to other derivatives .

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in animal models.

-

Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume